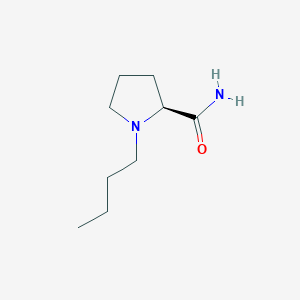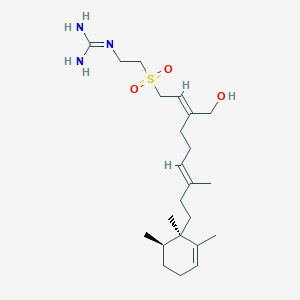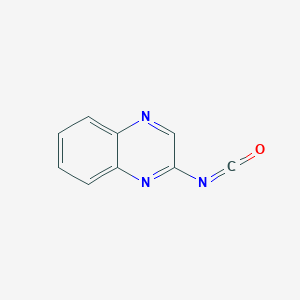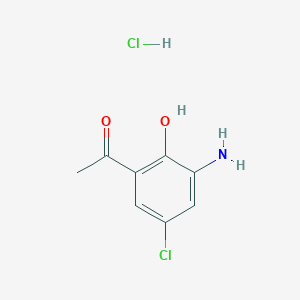
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride, also known as ACHE, is a chemical compound that has gained significant attention in the field of scientific research. ACHE is a versatile compound that has various applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride exerts its biological activity by inhibiting the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction, cognition, and memory. By inhibiting the activity of acetylcholinesterase, 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride increases the levels of acetylcholine, leading to enhanced physiological processes.
Biochemical and Physiological Effects:
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, leading to enhanced cognitive function, memory, and muscle contraction. 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has also been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has been shown to exhibit anti-inflammatory and antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has various advantages and limitations for lab experiments. One of the advantages of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride is its potent biological activity, which makes it an ideal candidate for studying various biological processes. Additionally, 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride is easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride. One of the future directions is the development of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the study of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride's mechanism of action may lead to the development of new drugs that target acetylcholinesterase. Furthermore, the study of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride's anti-inflammatory and antioxidant activity may lead to the development of new drugs for the treatment of inflammatory diseases.
Synthesemethoden
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride can be synthesized using a simple and efficient method. The synthesis of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride involves the reaction between 3-amino-5-chloro-2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction yields 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride as a hydrochloride salt. The purity of the synthesized 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has various applications in scientific research. It has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
153404-65-0 |
|---|---|
Produktname |
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride |
Molekularformel |
C8H9Cl2NO2 |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
1-(3-amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-4(11)6-2-5(9)3-7(10)8(6)12;/h2-3,12H,10H2,1H3;1H |
InChI-Schlüssel |
DHWHTZXBLVYXEW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl |
Synonyme |
3-AMINO-5-CHLORO-2-HYDROXYACETOPHENONE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)


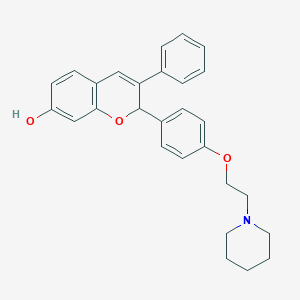
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)
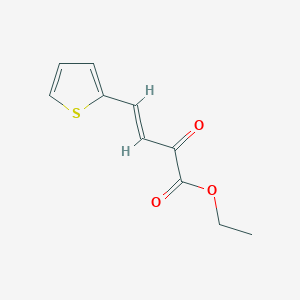
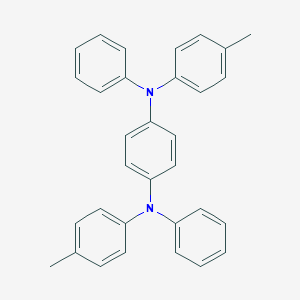
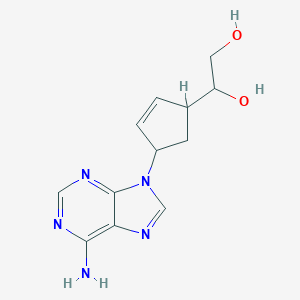
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)
